molecular formula C19H18Cl2N2O4S B13947409 3,5-Dichloro-2-[[3-(2-methylpropoxy)benzoyl]carbamothioylamino]benzoic acid CAS No. 535943-21-6

3,5-Dichloro-2-[[3-(2-methylpropoxy)benzoyl]carbamothioylamino]benzoic acid

Cat. No.: B13947409
CAS No.: 535943-21-6
M. Wt: 441.3 g/mol
InChI Key: AJCKUBUMNCYYFV-UHFFFAOYSA-N
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Description

3,5-Dichloro-2-[[3-(2-methylpropoxy)benzoyl]carbamothioylamino]benzoic acid is a complex organic compound with the molecular formula C19H18Cl2N2O4S and a molar mass of 441.33 g/mol . This compound is characterized by its dichlorinated benzoic acid core, which is further modified with a benzoyl group and a carbamothioylamino group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 3,5-Dichloro-2-[[3-(2-methylpropoxy)benzoyl]carbamothioylamino]benzoic acid involves multiple steps, starting with the chlorination of benzoic acid to introduce the dichloro groupsIndustrial production methods typically involve the use of catalysts and controlled reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

3,5-Dichloro-2-[[3-(2-methylpropoxy)benzoyl]carbamothioylamino]benzoic acid undergoes various chemical reactions, including:

Scientific Research Applications

3,5-Dichloro-2-[[3-(2-methylpropoxy)benzoyl]carbamothioylamino]benzoic acid is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 3,5-Dichloro-2-[[3-(2-methylpropoxy)benzoyl]carbamothioylamino]benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The carbamothioylamino group can form covalent bonds with active sites of enzymes, inhibiting their activity. The benzoyl group can interact with hydrophobic pockets in proteins, affecting their function. These interactions lead to the modulation of various biochemical pathways, resulting in the compound’s observed effects .

Comparison with Similar Compounds

Similar compounds to 3,5-Dichloro-2-[[3-(2-methylpropoxy)benzoyl]carbamothioylamino]benzoic acid include:

This compound stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

535943-21-6

Molecular Formula

C19H18Cl2N2O4S

Molecular Weight

441.3 g/mol

IUPAC Name

3,5-dichloro-2-[[3-(2-methylpropoxy)benzoyl]carbamothioylamino]benzoic acid

InChI

InChI=1S/C19H18Cl2N2O4S/c1-10(2)9-27-13-5-3-4-11(6-13)17(24)23-19(28)22-16-14(18(25)26)7-12(20)8-15(16)21/h3-8,10H,9H2,1-2H3,(H,25,26)(H2,22,23,24,28)

InChI Key

AJCKUBUMNCYYFV-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=CC=CC(=C1)C(=O)NC(=S)NC2=C(C=C(C=C2Cl)Cl)C(=O)O

Origin of Product

United States

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